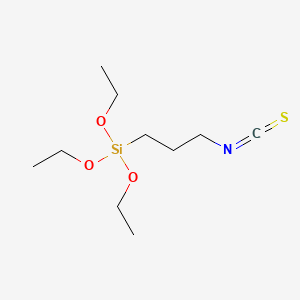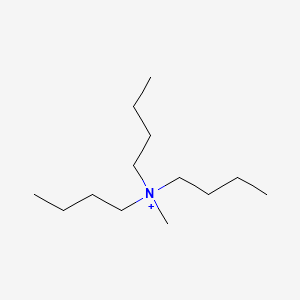
UNC7938
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNC7938 is a novel destabilizer of the endosome membrane, enhancing the endosome-leakage activity of cell-penetrating peptides and facilitating the endosomal escape of macromolecules initially internalized by mammalian cells via endocytosis.
Aplicaciones Científicas De Investigación
Enhancing Cellular Delivery of Macromolecules
UNC7938 has been identified as a significant contributor in the field of cellular delivery of macromolecules. The combination of UNC7938 with cell-penetrating peptides enhances the delivery of peptides, DNA plasmids, and antibodies into the cytosol of cells. This process is effective even in hard-to-transfect mammalian cells and under conditions typically inhibitory to cell-penetrating peptides. UNC7938's mechanism involves destabilizing the membrane of endosomes, which facilitates the escape of macromolecules initially internalized by mammalian cells via endocytosis. This advancement represents a novel solution in the realm of reagent-based delivery approaches, addressing the common problem of endosomal entrapment (Allen et al., 2019).
Propiedades
Nombre del producto |
UNC7938 |
|---|---|
Fórmula molecular |
C26H28N6O2 |
Peso molecular |
456.55 |
Nombre IUPAC |
Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |
Clave InChI |
HHICWLZMNOCMIQ-UHFFFAOYSA-N |
SMILES |
O=C(OCC)NC1=CC(NCCN(C)C)=C2C(N=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNC7938; UNC-7938; UNC 7938 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Nitro-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B1194464.png)
![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)










![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)